
Fusacandin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fusacandin B is a natural product found in Fusarium sambucinum with data available.
常见问题
Q. Basic: What analytical methods are recommended for characterizing Fusacandin B’s structure and purity?
Answer:
this compound’s structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm its molecular formula and functional groups. Purity assessment typically employs reverse-phase HPLC with UV detection, supplemented by thin-layer chromatography (TLC) for rapid screening. For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards (e.g., using USP reference materials). Method validation should include spike-recovery tests and inter-laboratory comparisons to ensure robustness .
Q. Advanced: How can researchers resolve contradictions in this compound’s reported antifungal activity across studies?
Answer:
Discrepancies in activity data may arise from variations in assay conditions (e.g., fungal strains, growth media, or endpoint measurements). To address this:
- Standardize protocols using CLSI guidelines for antifungal susceptibility testing.
- Validate results via orthogonal assays (e.g., time-kill curves vs. MIC determinations).
- Perform meta-analyses to identify confounding variables, such as solvent effects (e.g., DMSO concentration) or temperature sensitivity.
- Cross-reference raw datasets from published studies to isolate methodological outliers .
Q. Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s bioactivity?
Answer:
Begin with agar diffusion assays against model fungi (e.g., Candida albicans ATCC strains) to assess broad-spectrum activity. Follow with broth microdilution assays (CLSI M27/M38 protocols) to quantify MIC/MFC values. For mechanistic insights, pair these with fluorescence-based viability assays (e.g., FUN-1 staining) and cytotoxicity screens using mammalian cell lines (e.g., HEK-293). Ensure negative controls (vehicle-only) and positive controls (e.g., amphotericin B) are included in all experiments .
Q. Advanced: What strategies optimize this compound’s synthetic yield given its structural complexity?
Answer:
Key considerations:
- Retrosynthetic analysis : Prioritize convergent synthesis to simplify multi-step routes. For example, modular assembly of the polyketide backbone followed by selective esterification.
- Catalytic systems : Screen chiral catalysts (e.g., Jacobsen’s catalyst) for stereocontrol during hydroxylation steps.
- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) followed by recrystallization in acetone/water.
- Scale-up challenges : Monitor temperature sensitivity of intermediates and use continuous-flow reactors to mitigate degradation .
Q. Basic: How should researchers design a hypothesis-driven study to explore this compound’s mechanism of action?
Answer:
Formulate hypotheses based on structural analogs (e.g., Fusacandin A’s inhibition of β-glucan synthase). Experimental design:
- Target identification : Use radiolabeled this compound in binding assays with fungal membrane extracts.
- Genetic validation : Knock out putative target genes (e.g., FKS1 in C. albicans) and compare susceptibility profiles.
- Metabolomic profiling : Track ergosterol biosynthesis via LC-MS to identify pathway disruptions .
Q. Advanced: What methodologies enable robust structure-activity relationship (SAR) studies for this compound derivatives?
Answer:
- Analog synthesis : Systematically modify hydroxyl/ester groups via semi-synthesis or genetic engineering of producing strains.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) against fungal targets (e.g., chitin synthase) to predict binding affinities.
- High-throughput screening : Use 96-well microplates to assay derivative libraries for MIC shifts and cytotoxicity.
- Data integration : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
Q. Basic: How can researchers ensure reproducibility in this compound isolation protocols?
Answer:
- Detailed documentation : Specify fermentation conditions (e.g., Fusarium spp. strain, media composition, incubation time).
- Chromatographic parameters : Report column dimensions, solvent gradients, and retention times.
- Batch-to-batch validation : Include NMR and HPLC traces for three independent isolations in supplementary materials.
- Peer review : Publish raw chromatograms and spectra in open-access repositories for independent verification .
Q. Advanced: What ethical considerations apply to in vivo studies of this compound’s toxicity?
Answer:
- Animal models : Follow ARRIVE guidelines for murine candidiasis studies, including sample-size justification and humane endpoints.
- Institutional approval : Obtain IACUC approval with protocols detailing anesthesia, dosing regimens, and euthanasia methods.
- Data transparency : Report adverse events (e.g., renal toxicity) even if statistically non-significant.
- Alternatives : Prioritize Galleria mellonella larvae for preliminary toxicity screening to reduce vertebrate use .
Q. Advanced: How can multi-omics data resolve this compound’s off-target effects in host cells?
Answer:
- Transcriptomics : Perform RNA-seq on treated mammalian cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress).
- Proteomics : Use SILAC labeling to quantify protein abundance changes post-treatment.
- Integration tools : Leverage platforms like Cytoscape to map cross-omics interactions and prioritize validation experiments (e.g., siRNA knockdown).
- Validation : Confirm hits with orthogonal methods (e.g., qPCR for gene expression, western blotting for protein levels) .
Q. Advanced: What computational models predict this compound’s interaction with fungal membrane targets?
Answer:
- Molecular dynamics (MD) : Simulate this compound’s insertion into lipid bilayers (e.g., POPC/cholesterol membranes) using GROMACS.
- Free-energy calculations : Apply MM-PBSA to estimate binding energies with ergosterol-rich domains.
- Machine learning : Train neural networks on existing antifungal datasets to predict resistance mutations.
- Experimental validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics .
属性
CAS 编号 |
166407-34-7 |
---|---|
分子式 |
C41H60O20 |
分子量 |
872.9 g/mol |
IUPAC 名称 |
[(2S,3S,4R,5R,6R)-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C41H60O20/c1-2-3-4-5-6-7-9-12-22(46)13-10-8-11-14-28(49)59-38-35(55)37(29-21(17-42)15-23(47)16-24(29)48)56-27(20-45)36(38)60-41-39(33(53)31(51)26(19-44)58-41)61-40-34(54)32(52)30(50)25(18-43)57-40/h6-12,14-16,22,25-27,30-48,50-55H,2-5,13,17-20H2,1H3/b7-6+,10-8+,12-9+,14-11+/t22?,25-,26-,27-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39-,40+,41+/m1/s1 |
InChI 键 |
DEPSCDXHCFJSQZ-QICRFORPSA-N |
SMILES |
CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
手性 SMILES |
CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
规范 SMILES |
CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
同义词 |
fusacandin B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。